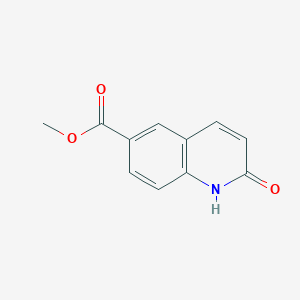![molecular formula C13H10F3NO B3150420 4-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol CAS No. 688746-31-8](/img/structure/B3150420.png)
4-Amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol
Overview
Description
“4-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-ol” is a chemical compound with the molecular formula C7H6F3NO . It is a derivative of aniline and is used as a starting material in the chemical synthesis of nonsteroidal antiandrogen bicalutamide .
Synthesis Analysis
The synthesis of “4-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-ol” involves several steps. One method involves the reduction of 4-nitroso-3-trifluoromethylpyrazoles with zinc in acetic acid, resulting in the formation of 4-aminopyrazole . Another method involves the hydrogenation of 4-nitrosopyrazoles under pressure in the presence of a Pd/C catalyst at 50°C .Molecular Structure Analysis
The molecular structure of “4-Amino-3’-(trifluoromethyl)-[1,1’-biphenyl]-3-ol” consists of a biphenyl unit with two CF3 groups . The structure also includes a trifluoromethyl group and methyl groups orthosubstituted to the amino groups .Scientific Research Applications
Synthesis and Characterization
A study by Kitazume and Ishikawa (1974) focused on the preparation of 2,2-bis(trifluoromethyl)-1,3-heterocycles, highlighting the potential utility of 4-amino-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-ol in synthesizing heterocyclic compounds with bifunctional compounds like amino alcohols and o-aminophenol, which are crucial in various chemical syntheses and pharmaceutical applications (Kitazume & Ishikawa, 1974).
Antimalarial Activity
Barlin et al. (1992) explored the antimalarial properties of compounds derived from this compound, demonstrating significant in vitro activity against Plasmodium falciparum. This research underscores the compound's potential in developing new antimalarial therapies (Barlin, Tian, Kotecka, & Rieckmann, 1992).
Antimicrobial and Anti-inflammatory Activities
Devi, Yadav, and Singh (2019) synthesized diorganotin(IV) complexes derived from Schiff bases of this compound and tested their antimicrobial and anti-inflammatory activities. The complexes showed promising results, suggesting applications in developing new antimicrobial agents and anti-inflammatory drugs (Devi, Yadav, & Singh, 2019).
Optical and Dielectric Properties
Jang et al. (2007) investigated the impact of trifluoromethyl groups on the optical and dielectric properties of polyimide thin films, revealing that compounds like this compound could play a vital role in enhancing the properties of polymeric materials for electronic and optical applications (Jang, Shin, Choi, Park, & Han, 2007).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . SM coupling reactions are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of sm coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium
Properties
IUPAC Name |
2-amino-5-[3-(trifluoromethyl)phenyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c14-13(15,16)10-3-1-2-8(6-10)9-4-5-11(17)12(18)7-9/h1-7,18H,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHUGNORXKTUXEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(C=C2)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


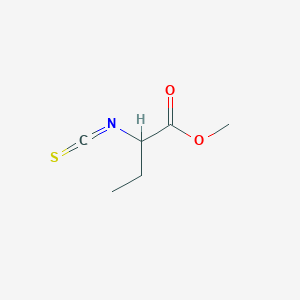
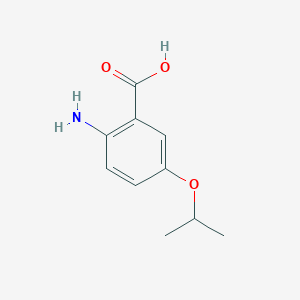


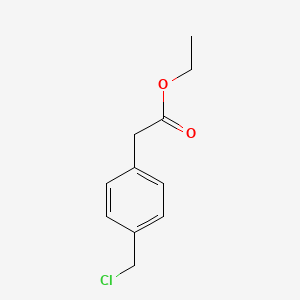


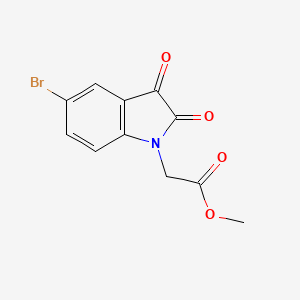

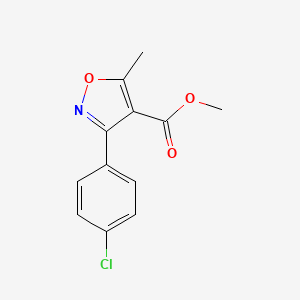
![4-Amino-4'-fluoro-[1,1'-biphenyl]-3-ol](/img/structure/B3150423.png)
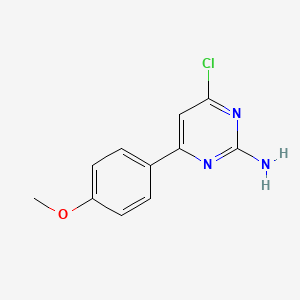
![7-tert-Butyl 2-methyl 7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B3150438.png)
